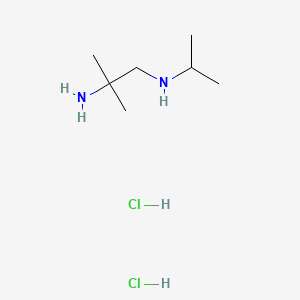

2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride, also known as methyldiisopropylamine or diisopropylmethylamine, is a compound with the molecular formula C7H17N . It is a derivative of propanamine, which is an organic compound that consists of a propyl group attached to an amine functional group .

Molecular Structure Analysis

The molecular structure of this compound consists of a central nitrogen atom bonded to three carbon atoms, forming a propyl group . The nitrogen atom is also bonded to a hydrogen atom . The compound has a molar mass of 115.22 g/mol .Physical and Chemical Properties Analysis

The compound has several physical and chemical properties that have been critically evaluated. These include its normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure and constant pressure as a function of temperature, enthalpy as a function of temperature, entropy as a function of temperature and pressure, viscosity as a function of temperature and pressure, thermal conductivity as a function of temperature and pressure, and enthalpy of formation .科学的研究の応用

Synthesis of Aminoalkylguanidine Derivatives : The hydrochlorides of derivatives of 2-methyl-1,2-propanediamine have been used in the synthesis of aminoalkylguanidine derivatives. These compounds have been studied for their potential in various chemical reactions and structural analyses (Tsuji, Momona, & Ueda, 1967).

Formation of Mixed-diamine Palladium(II) Complexes : This compound has been used in the preparation and optical resolution of mixed-diamine Palladium(II) complexes. Such complexes are significant in studies related to circular dichroism and can have applications in stereochemical investigations (Nakayama, Komorita, & Shimura, 1981).

Reaction with Tetrachloronitrobenzene : Studies have shown that 2-methyl-1,2-propanediamine reacts with 2,3,5,6-tetrachloronitrobenzene under high pressure to form cyclization products. This kind of reaction is important in the synthesis of novel organic compounds and for understanding the behavior of diamines in chemical reactions (Ibata, Zou, & Demura, 1995).

CO2 Adsorbent Preparation : Research has been conducted on synthesizing derivatives of 1,3-propanediamine, such as N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine, for use in CO2 adsorption. These studies are crucial for environmental applications, particularly in carbon capture technologies (Sim, Pacia, & Ko, 2020).

Magnetic Properties of Copper and Nickel Complexes : The compound has been used in the synthesis and characterization of copper(II) and nickel(II) complexes. These studies provide insights into the magnetic properties of such complexes, which are important in materials science and coordination chemistry (Bhowmik et al., 2014).

作用機序

Target of Action

This compound is a secondary fatty amine with three carbon atoms and one nitrogen atom . It can react with acids to form the corresponding salts .

Mode of Action

It is known that it can be used as a surfactant, antioxidant, and intermediate for catalysts . It can also be used in organic synthesis reactions as a catalyst and reducing agent for hydrogenation reactions .

Pharmacokinetics

It is known that the compound has optimal solubility in water , which could influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, its solubility in water could affect its distribution and availability in aqueous environments . Additionally, during storage and handling, it should be kept away from harmful substances such as oxidizing agents and strong acids .

特性

IUPAC Name |

2-methyl-1-N-propan-2-ylpropane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.2ClH/c1-6(2)9-5-7(3,4)8;;/h6,9H,5,8H2,1-4H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXHVSBRPVGTDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C)(C)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)